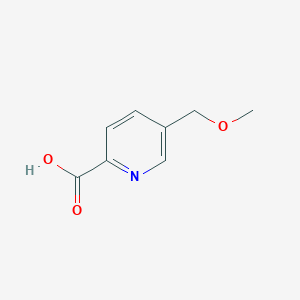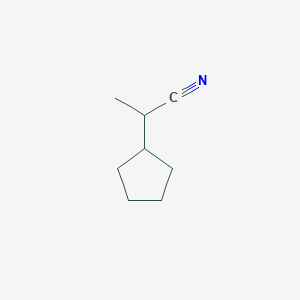
2-(2-Bromoethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a bromoethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the reaction of pyrimidine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolacetate, and sodium dithiocarbamate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine oxides.
Reduction: Products include dehalogenated pyrimidines.
Scientific Research Applications
2-(2-Bromoethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with nucleic acids.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Agriculture: It is employed in the synthesis of agrochemicals with herbicidal and fungicidal properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)pyrimidine involves its interaction with biological targets such as enzymes and nucleic acids. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
2-(Bromomethyl)pyridine: Contains a bromomethyl group instead of a bromoethyl group.
2-(2-Chloroethyl)pyrimidine: Contains a chloroethyl group instead of a bromoethyl group.
Uniqueness
2-(2-Bromoethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromoethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
1823364-14-2 |
|---|---|
Molecular Formula |
C6H7BrN2 |
Molecular Weight |
187.04 g/mol |
IUPAC Name |
2-(2-bromoethyl)pyrimidine |
InChI |
InChI=1S/C6H7BrN2/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2 |
InChI Key |
VEQNFTOIWIIVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


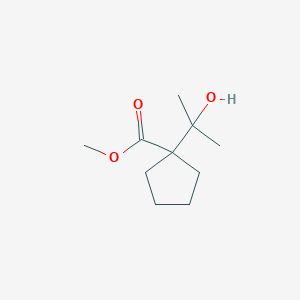
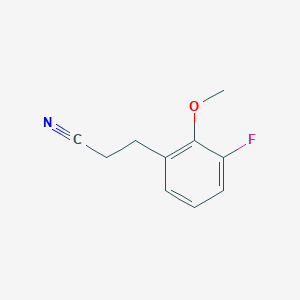

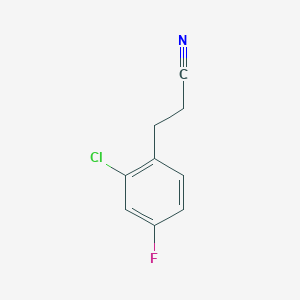

![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)
